molecular formula C22H34N4O2 B6074290 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide

2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide

Cat. No. B6074290
M. Wt: 386.5 g/mol
InChI Key: XORPLKCOCNFKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of several types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and proliferation of cancer cells.

Mechanism of Action

2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide works by inhibiting the activity of a specific protein kinase known as Bruton's tyrosine kinase (BTK). This enzyme is involved in the signaling pathways that promote the growth and survival of cancer cells, and its inhibition can lead to apoptosis (programmed cell death) and a reduction in tumor size.
Biochemical and Physiological Effects:
2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide has been shown to have several biochemical and physiological effects on cancer cells, including the inhibition of BTK activity, the induction of apoptosis, and the suppression of cell proliferation and migration. It has also been shown to have minimal toxicity in normal cells, which is a promising feature for its potential use in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide in lab experiments is its high specificity for BTK, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, one limitation of the drug is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.

Future Directions

There are several future directions for research on 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide, including the development of more potent and selective inhibitors of BTK, the investigation of its potential in combination with other cancer treatments, and the identification of biomarkers that can predict patient response to the drug. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide in clinical trials.

Synthesis Methods

The synthesis of 2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide involves several steps, including the coupling of two key intermediates, followed by a series of chemical reactions to produce the final compound. The process has been optimized to achieve high yields and purity, and it has undergone extensive quality control testing to ensure its safety and efficacy.

Scientific Research Applications

2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1-phenyl-4-piperidinyl)acetamide has been the subject of several scientific studies, which have investigated its potential as a treatment for various types of cancer. These studies have shown that the drug is effective in inhibiting the growth and proliferation of cancer cells, and it has demonstrated promising results in preclinical models of leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]-N-(1-phenylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-17(2)8-12-26-15-11-23-22(28)20(26)16-21(27)24-18-9-13-25(14-10-18)19-6-4-3-5-7-19/h3-7,17-18,20H,8-16H2,1-2H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORPLKCOCNFKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCNC(=O)C1CC(=O)NC2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.